Benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy-
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Overview
Description
Benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy- is a specialized organic compound that features a benzoyl chloride group, an ethylamino sulfonyl group, and a methoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy- typically involves the following steps:
Formation of the Benzoyl Chloride Group: Benzoyl chloride can be synthesized from benzotrichloride using water or benzoic acid.
Introduction of the Ethylamino Sulfonyl Group: This can be achieved through the oxidation of thiols to sulfonyl chlorides followed by reaction with ethylamine.
Addition of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and sulfonation processes, utilizing robust reaction vessels and controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzoyl chloride group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
Benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of dyes, perfumes, and resins.
Mechanism of Action
The mechanism of action for benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy- involves its reactivity with nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new compounds. The ethylamino sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: A simpler compound with similar reactivity but lacking the ethylamino sulfonyl and methoxy groups.
Benzenesulfonyl chloride: Contains a sulfonyl chloride group but lacks the benzoyl and methoxy groups.
Methoxybenzene: Contains a methoxy group but lacks the benzoyl and sulfonyl groups.
Uniqueness
Benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy- is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of the ethylamino sulfonyl group enhances its solubility and reactivity compared to simpler benzoyl chloride derivatives.
Properties
CAS No. |
1410792-95-8 |
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Molecular Formula |
C10H12ClNO4S |
Molecular Weight |
277.73 g/mol |
IUPAC Name |
5-(ethylsulfamoyl)-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H12ClNO4S/c1-3-12-17(14,15)7-4-5-9(16-2)8(6-7)10(11)13/h4-6,12H,3H2,1-2H3 |
InChI Key |
JALWIPWNAZTKPX-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)Cl |
Origin of Product |
United States |
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